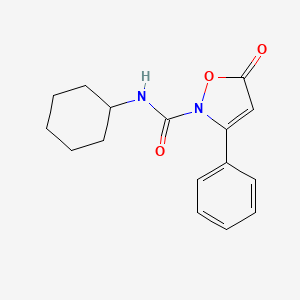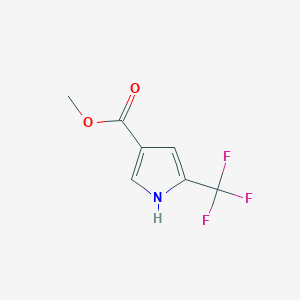
Methyl 5-(trifluoromethyl)-1H-pyrrole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-(trifluoromethyl)-1H-pyrrole-3-carboxylate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a pyrrole derivative that is widely used in pharmaceutical and chemical industries. Its unique chemical structure and properties make it an attractive candidate for various research applications.
Wirkmechanismus
The exact mechanism of action of Methyl 5-(trifluoromethyl)-1H-pyrrole-3-carboxylate is not fully understood. However, it is believed to inhibit certain enzymes and proteins in bacterial and fungal cells, leading to their death. This compound has been shown to be effective against a wide range of bacterial and fungal strains, making it a promising candidate for developing new antibiotics.
Biochemical and Physiological Effects:
Methyl 5-(trifluoromethyl)-1H-pyrrole-3-carboxylate has been shown to have minimal toxicity and side effects in animal studies. It is rapidly metabolized and eliminated from the body, making it a safe compound for use in scientific research. This compound has also been shown to have anti-inflammatory properties and is being studied for its potential use in treating various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using Methyl 5-(trifluoromethyl)-1H-pyrrole-3-carboxylate in lab experiments is its unique chemical properties. This compound can be easily synthesized in high yields with high purity, making it an attractive candidate for various research applications. However, one of the limitations of using this compound is its high cost, which may limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for the use of Methyl 5-(trifluoromethyl)-1H-pyrrole-3-carboxylate in scientific research. One of the areas of interest is the development of new antibiotics using this compound. It is also being studied for its potential use in developing new anti-inflammatory drugs. Furthermore, this compound may have potential applications in the field of nanotechnology due to its unique chemical properties. Overall, Methyl 5-(trifluoromethyl)-1H-pyrrole-3-carboxylate is a promising compound that has the potential to revolutionize various fields of scientific research.
Synthesemethoden
The synthesis of Methyl 5-(trifluoromethyl)-1H-pyrrole-3-carboxylate involves the reaction of ethyl 3-oxobutanoate with trifluoromethylpyrrole in the presence of a catalyst. The reaction is carried out at a high temperature and pressure to yield the desired product. This method has been optimized to produce high yields of the compound with high purity.
Wissenschaftliche Forschungsanwendungen
Methyl 5-(trifluoromethyl)-1H-pyrrole-3-carboxylate has been extensively studied for its potential applications in scientific research. It is widely used in the synthesis of various drugs and pharmaceuticals due to its unique chemical properties. This compound has been shown to exhibit antibacterial and antifungal activities and is being studied for its potential use in developing new antibiotics.
Eigenschaften
IUPAC Name |
methyl 5-(trifluoromethyl)-1H-pyrrole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO2/c1-13-6(12)4-2-5(11-3-4)7(8,9)10/h2-3,11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCCVNNBFNLGGFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC(=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

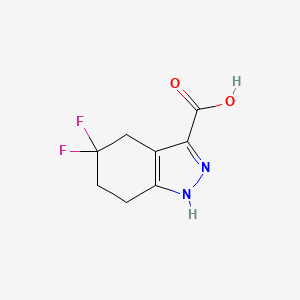

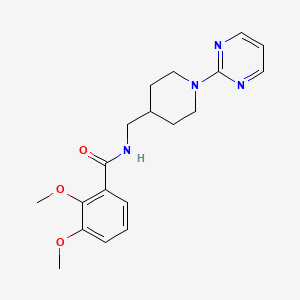
![Benzo[3,4-D]1,3-dioxolen-5-YL((4-(isopropyl)phenyl)methyl)amine](/img/structure/B2819619.png)

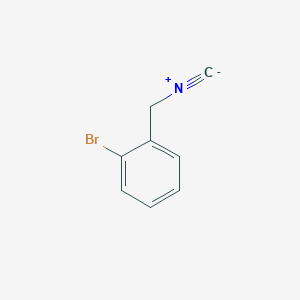


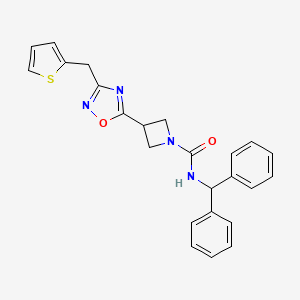

![5-chloro-2-(methylsulfanyl)-N-{4-[2-(1H-1,2,4-triazol-1-yl)propanamido]phenyl}pyrimidine-4-carboxamide](/img/structure/B2819633.png)
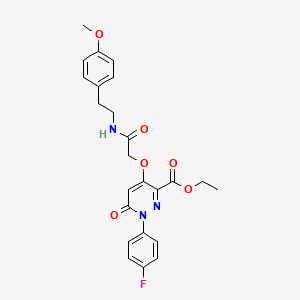
![2-[3-(2,2,2-Trifluoroethoxy)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B2819635.png)
